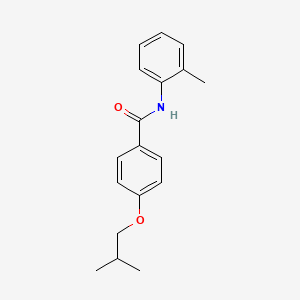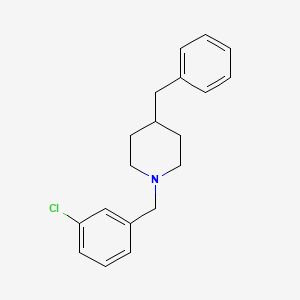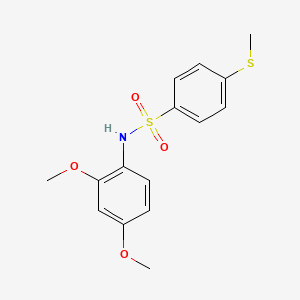
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide, also known as Leflunomide, is a synthetic drug that is used to treat autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. It was first approved by the FDA in 1998 and has been widely used since then.
Wirkmechanismus
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide inhibits the activity of dihydroorotate dehydrogenase (DHODH), which is an enzyme involved in the de novo synthesis of pyrimidines. This results in the depletion of pyrimidine nucleotides, which are essential for the proliferation of lymphocytes. This compound also inhibits the production of cytokines such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can reduce the production of autoantibodies, which are antibodies that target the body's own tissues. This compound can also reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation and joint damage. In addition, this compound can increase the production of anti-inflammatory cytokines, which can further reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, which makes it easier to design experiments and interpret results. It is also readily available and relatively inexpensive. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, this compound has a long half-life, which can make it difficult to assess the effects of short-term treatments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide. One area of research is the development of new formulations of this compound that can improve its bioavailability and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. This can help to personalize treatment and improve outcomes for patients. Finally, there is a need for more research on the long-term effects of this compound on disease progression and patient outcomes.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide involves the reaction of 4-chloro-3-methylphenol with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetophenone. This compound is then reacted with furfuraldehyde and hydrazine hydrate to obtain this compound, which is this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has been extensively studied for its therapeutic effects on various autoimmune diseases. It has been shown to inhibit the proliferation of T and B lymphocytes, which play a crucial role in the pathogenesis of autoimmune diseases. This compound also has anti-inflammatory properties and can reduce the production of cytokines that promote inflammation. It has been used as a second-line therapy for rheumatoid arthritis and has been shown to be effective in reducing disease activity and improving joint function.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-furan-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-10-6-12(2-3-13(10)15)20-9-14(18)17-16-7-11-4-5-19-8-11/h2-8H,9H2,1H3,(H,17,18)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJUXEGSOHGGOH-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}benzoate](/img/structure/B5851071.png)


![3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5851094.png)

![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5851117.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851121.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)
![N-(tert-butyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5851130.png)

